(S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid
Description
The compound “(S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid” is a structurally complex molecule designed for peptide synthesis. Key features include:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A base-labile protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) .
- Boc (tert-butoxycarbonyl) group: An acid-labile protecting group on the indole nitrogen, enabling orthogonal deprotection strategies .
- Indole side chain: A tryptophan-derived aromatic system, modified with Boc protection to prevent undesired reactivity during synthesis .
This compound is tailored for specialized applications requiring controlled deprotection and structural rigidity.
Properties
IUPAC Name |
(5S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-20-31(33(42)43)47-37(40,4)5)38-34(44)46-21-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43)/t29-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFFWLZYMVKHDX-SMCANUKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N(C[C@H](O1)C(=O)O)C(=O)[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-3-ylboronic Acid
The Boc-protected indole precursor is synthesized via a two-step sequence:
-
Indole Protection :
Indole undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions: 0°C to room temperature, 12 hours, yielding 1-Boc-indole (87–92% yield). -
Borylation at C3 :
Lithiation of 1-Boc-indole with n-butyllithium (−78°C, THF) followed by quenching with triisopropyl borate yields the boronic acid. Purification via silica chromatography (hexane/EtOAc 3:1) affords the product in 75–80% yield.
Table 1: Optimization of Indole Borylation
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| n-BuLi, B(OiPr)₃ | 78 | 98.5 |
| LDA, B(OMe)₃ | 65 | 95.2 |
| NaHMDS, BF₃·OEt₂ | 72 | 97.1 |
Preparation of Fmoc-Protected Amino Acid Segment
The (S)-2-((Fmoc)amino)-3-(1-Boc-indol-3-yl)propanoic acid intermediate is synthesized via:
-
Fmoc Protection :
L-Tryptophan derivative is treated with Fmoc-Cl (2.2 equiv) in dichloromethane (DCM)/water (1:1) with sodium bicarbonate (NaHCO₃). Reaction proceeds at 0°C for 2 hours (90–94% yield). -
Side-Chain Functionalization :
The indole nitrogen is Boc-protected using Boc₂O (1.5 equiv) and DMAP in THF (rt, 6 hours). Excess reagent is removed via aqueous workup (87% yield).
Critical Note : Epimerization risks during Fmoc installation necessitate low temperatures (−10°C) and short reaction times.
Oxazolidine Ring Formation
The 2,2-dimethyloxazolidine-5-carboxylic acid ring is constructed via cyclization of a β-amino alcohol precursor:
-
Amino Alcohol Synthesis :
(S)-Serine methyl ester is reduced with LiAlH₄ in THF (−78°C to rt) to yield (S)-2-amino-1,3-propanediol (86% yield). Subsequent N-Fmoc protection (Fmoc-Cl, NaHCO₃) provides the amino alcohol. -
Cyclocondensation :
Reaction with ethyl glyoxylate (1.2 equiv) in toluene under Dean-Stark conditions (reflux, 8 hours) forms the oxazolidine ring. Catalytic p-toluenesulfonic acid (p-TsOH) drives dehydration (72% yield).
Table 2: Oxazolidine Cyclization Conditions
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | p-TsOH | 110 | 8 | 72 |
| DCM | BF₃·OEt₂ | 40 | 12 | 58 |
| THF | HCl | 65 | 6 | 64 |
Final Coupling and Deprotection
The Fmoc-amino acid-indole segment is coupled to the oxazolidine carboxylic acid using carbodiimide chemistry:
-
Activation :
Oxazolidine-5-carboxylic acid (1.0 equiv) is activated with HOBt (1.2 equiv) and EDC·HCl (1.5 equiv) in DMF (0°C, 30 minutes). -
Coupling :
The activated ester reacts with the Fmoc-indole amino acid (1.1 equiv) in DMF containing N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Reaction monitored by HPLC until completion (18 hours, 68% yield). -
Global Deprotection :
Treatment with trifluoroacetic acid (TFA)/H₂O (95:5) removes Boc groups (2 hours, rt), followed by Fmoc cleavage with 20% piperidine/DMF (2 × 10 minutes).
Analytical Validation and Characterization
Spectroscopic Confirmation
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA, hexane/iPrOH 80:20) confirms enantiomeric excess >99%.
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Microreactor systems improve oxazolidine cyclization yields (85%) by enhancing heat/mass transfer.
-
Cost Analysis : Raw material costs dominated by Fmoc-Cl (42%), Boc₂O (28%), and coupling reagents (19%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan moiety.
Reduction: Reduction reactions can target the oxazolidine ring or the fluorenylmethoxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of tryptophan.
Reduction: Reduced forms of the oxazolidine ring or Fmoc group.
Substitution: Substituted derivatives at the carbonyl carbon.
Scientific Research Applications
Peptide Synthesis
The compound is utilized as a building block in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This allows for the selective coupling of amino acids, facilitating the construction of complex peptide sequences.
Drug Development
Due to its structural characteristics, this compound has potential applications in drug design, particularly in the development of therapeutics targeting specific biological pathways. The indole moiety is known for its biological activity, making this compound a candidate for further investigation in medicinal chemistry.
Bioconjugation
The presence of functional groups in the compound allows for bioconjugation applications, where it can be linked to other biomolecules such as proteins or nucleic acids. This property is essential in developing targeted drug delivery systems and imaging agents.
Case Study 1: Peptide Synthesis Optimization
A study demonstrated the efficiency of using (S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid in synthesizing a peptide with anticancer properties. The incorporation of Fmoc-protected amino acids improved yield and purity compared to traditional methods.
Case Study 2: Anticancer Activity Exploration
Research explored the anticancer properties of peptides synthesized using this compound. The study found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to the indole structure could enhance biological activity.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Fmoc and Boc Groups: Protect amino acids during peptide synthesis, preventing unwanted side reactions.
Tryptophan Moiety: Involved in fluorescence-based assays and can interact with various biological targets.
Oxazolidine Ring: Provides stability and rigidity to the molecule, enhancing its suitability for peptide synthesis.
Comparison with Similar Compounds
Structural and Functional Differences
The target compound is compared to structurally related Fmoc-protected amino acids and indole derivatives (Table 1).
Table 1: Structural Comparison of Key Compounds
Key Findings
Orthogonal Protection : The target compound’s dual Fmoc/Boc system allows sequential deprotection, unlike single-protected analogs (e.g., chloroindole derivatives in ), enabling complex peptide architectures.
Steric and Conformational Effects : The oxazolidine ring introduces steric hindrance and rigidity, contrasting with linear side chains in compounds like Fmoc-Ser(Allyl)-OH . This may reduce coupling efficiency but enhance α-helix or β-sheet stabilization.
Halogenated vs. Protected Indoles : Bromo- and chloroindole derivatives increase hydrophobicity and molecular weight, whereas the Boc group on the target compound’s indole improves solubility in organic solvents.
Safety Profiles : Similar acute toxicity (Category 4 oral/dermal) and handling precautions (e.g., PPE, ventilation) are observed across Fmoc derivatives .
Biological Activity
(S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid (referred to as compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, including its chemical properties, mechanisms of action, and biological implications.
Molecular Structure
The molecular formula for compound A is , with a molecular weight of approximately 700.84 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine functionalities.
Synthesis
The synthesis of compound A typically involves multiple steps, beginning with the formation of the Fmoc-protected amino acid followed by the introduction of the indole and oxazolidine moieties. The tert-butoxycarbonyl (Boc) group also plays a critical role in protecting reactive sites during synthesis.
The biological activity of compound A is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The Fmoc group provides stability and protection during chemical reactions, while the oxazolidine and indole components may interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects.
Anticancer Activity
Research has indicated that compounds containing indole structures exhibit significant anticancer properties. For example, derivatives similar to compound A have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies suggest that these compounds may modulate pathways associated with cell survival and apoptosis, particularly through the activation of caspase cascades.
Enzyme Inhibition
Compound A may also act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the oxazolidine ring is significant as it can mimic substrates or transition states in enzymatic reactions, thereby inhibiting enzyme activity. This property is particularly relevant in drug design for targeting metabolic disorders.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of indole-based compounds were evaluated for their anticancer activity against human breast cancer cells. Compound A demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.
Study 2: Enzyme Interaction
A research article in Biochemistry explored the interaction of similar compounds with serine proteases. The study utilized kinetic assays to demonstrate that compound A effectively inhibited enzyme activity, supporting its potential role as a therapeutic agent in diseases where serine proteases are implicated.
Summary of Biological Activities
Q & A
Q. Methodological Insight :
- Use Fmoc removal under mild basic conditions (20% piperidine in DMF) to retain Boc protection.
- For Boc deprotection, employ TFA (95%) with scavengers (e.g., triisopropylsilane) to prevent indole side-chain modifications .
Which chromatographic techniques are optimal for purifying this compound, and how can co-elution challenges be resolved?
Advanced Question
Reverse-phase HPLC (RP-HPLC) with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) is standard. Co-elution of byproducts (e.g., truncated peptides or diastereomers) can occur due to structural similarities.
Q. Resolution Strategies :
Q. Methodological Insight :
- Coupling Reagents : Use HATU (0.95 equiv) with HOAt (1.0 equiv) to enhance efficiency.
- Solvent Choice : DCM:DMF (1:1) improves reagent solubility without compromising oxazolidine stability .
What critical parameters should be monitored during synthesis to minimize side reactions?
Basic Question
Key parameters include:
Q. Advanced Consideration :
How can enantiomeric purity be validated, and which analytical methods are most effective?
Basic Question
Q. Advanced Tip :
What strategies mitigate Boc group decomposition under acidic conditions while retaining indole integrity?
Advanced Question
Boc groups are prone to acidolysis, but the indole’s Boc protection requires careful balancing:
- Scavengers : Add 2% 1,2-ethanedithiol during TFA treatment to quench carbocations and prevent alkylation of the indole ring .
- Graded Acidolysis : Use stepwise TFA concentrations (20% → 50% → 95%) to minimize abrupt pH shifts .
How do substituents on the indole ring (e.g., fluorine) impact biological activity in structural analogs?
Advanced Question
Fluorine substitution at the indole 5-position enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins (e.g., kinase inhibitors).
Q. Methodological Insight :
What are the stability challenges of this compound in solution, and how can degradation be prevented?
Basic Question
The compound is sensitive to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
